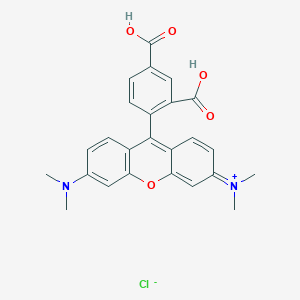
5-TAMRA chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxytetramethylrhodamine chloride typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the rhodamine structure .
Industrial Production Methods
In industrial settings, the production of 5-Carboxytetramethylrhodamine chloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxytetramethylrhodamine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in practical applications.
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry: Copper sulfate and sodium ascorbate are typically used as catalysts.
Major Products
The major products formed from these reactions include various substituted rhodamine derivatives and triazole-linked compounds .
Scientific Research Applications
5-Carboxytetramethylrhodamine chloride is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The fluorescence of 5-Carboxytetramethylrhodamine chloride is due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This process involves the excitation of electrons to a higher energy state and their subsequent return to the ground state, releasing energy in the form of visible light . The molecular targets and pathways involved in its applications depend on the specific biomolecules or chemical entities it is used to label or detect .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein: Another fluorescent dye with similar applications but different spectral properties.
6-Carboxytetramethylrhodamine: A positional isomer of 5-Carboxytetramethylrhodamine with slightly different chemical properties.
Uniqueness
5-Carboxytetramethylrhodamine chloride is unique due to its high photostability and pH-insensitive fluorescence, making it highly suitable for long-term imaging and detection applications .
Properties
Molecular Formula |
C25H23ClN2O5 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H22N2O5.ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31;/h5-13H,1-4H3,(H-,28,29,30,31);1H |
InChI Key |
JDYDJBWXPVOQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















